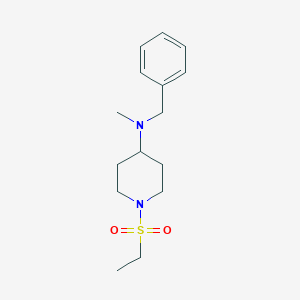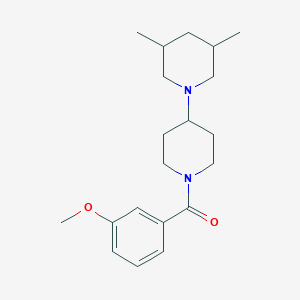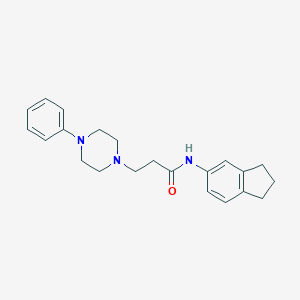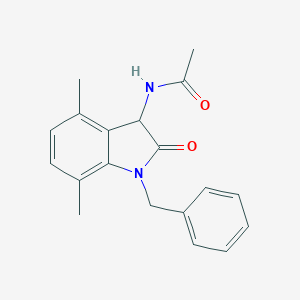
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, also known as BEMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEMP is a piperidine derivative that possesses unique properties, making it a promising candidate for use in various scientific research applications.
Mecanismo De Acción
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine acts as a potent agonist at the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain modulation. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain transmission. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to modulate the activity of various neurotransmitter systems, leading to enhanced cognitive function and improved mood.
Biochemical and Physiological Effects:
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has also been shown to increase cognitive function and improve mood, making it a promising candidate for the treatment of depression, anxiety, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine possesses several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has a relatively long half-life, allowing for sustained analgesic effects. However, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine, including the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to investigate the potential therapeutic applications of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine in the treatment of depression, anxiety, and other psychiatric disorders. Finally, more studies are needed to investigate the long-term effects of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine use and to develop strategies for minimizing the potential for abuse and dependence.
Métodos De Síntesis
The synthesis of N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine involves the condensation of N-methylpiperidin-4-one with benzylamine and ethylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its potential as a novel analgesic agent due to its ability to bind to and activate the mu-opioid receptor. Additionally, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
In neuroscience, N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been investigated for its ability to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine has been shown to increase the release of these neurotransmitters, leading to enhanced cognitive function and improved mood.
Propiedades
Nombre del producto |
N-benzyl-1-(ethylsulfonyl)-N-methyl-4-piperidinamine |
|---|---|
Fórmula molecular |
C15H24N2O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-benzyl-1-ethylsulfonyl-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-20(18,19)17-11-9-15(10-12-17)16(2)13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
Clave InChI |
PJDYDXNBBVAKAF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CCS(=O)(=O)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)

![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)

![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)

![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![5'-chloro-1'-(2-methylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B247165.png)
![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)